molecular formula C15H20N2O4S B2366774 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide CAS No. 922009-48-1

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide

Cat. No.: B2366774
CAS No.: 922009-48-1
M. Wt: 324.4
InChI Key: WWCQSMUOEOQDMP-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a complex organic compound featuring a seven-membered oxazepine ring fused with a benzene ring and a cyclohexanesulfonamide group

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in regulating cell survival and death, making it a significant target for therapeutic intervention.

Mode of Action

The compound acts as a RIP1 kinase inhibitor . It binds to the RIP1 kinase, inhibiting its activity. This inhibition disrupts the kinase’s ability to transmit signals that regulate cell survival and death.

Pharmacokinetics

Its molecular weight of 3774 suggests it may have suitable properties for oral bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the oxazepine ring through a cyclization reaction involving a suitable amine and a carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives and sulfonamide-containing molecules. Examples might be:

    Benzodiazepines: These share the seven-membered ring structure but differ in their specific functional groups and biological activities.

    Thiazepines: These contain sulfur in the ring structure instead of oxygen.

    Other Sulfonamides: Compounds like sulfanilamide, which also contain the sulfonamide group but differ in their overall structure.

Uniqueness

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide is unique due to its specific combination of the oxazepine ring and the cyclohexanesulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15-13-10-11(6-7-14(13)21-9-8-16-15)17-22(19,20)12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQSMUOEOQDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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